molecular formula C13H19NO3 B6283146 tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate CAS No. 2413898-66-3

tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate

Cat. No.: B6283146
CAS No.: 2413898-66-3
M. Wt: 237.3
InChI Key:
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Description

Tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a substituted benzyl halide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate group can interact with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

Tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate is unique due to the presence of both a hydroxy group and a methylphenyl group, which confer specific reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and biological research.

Properties

CAS No.

2413898-66-3

Molecular Formula

C13H19NO3

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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